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Globotetraose

Cat. No.: B1165421
Attention: For research use only. Not for human or veterinary use.
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Description

Globotetraose (this compound) is a crucial globo-series glycosphingolipid core structure with significant research value in microbiology and oncology. In infectious disease research, this compound serves as the primary receptor for specific bacterial toxins. It is the preferred receptor for the Shiga toxin variant Stx2e, which is produced by E. coli strains responsible for edema disease in pigs . This makes this compound an essential tool for studying toxin binding, neutralization, and the development of anti-toxin strategies . In cancer research, the globo-series glycosphingolipid pathway, where this compound is a key intermediate, is a compelling therapeutic target. Recent studies investigate compounds like acetylated this compound (Ac-Gb4) for their anti-cancer properties. Research on triple-negative breast cancer (TNBC) cells indicates that modulating this pathway can suppress markers like SSEA3 and SSEA4, and inhibit critical pro-survival and invasion pathways such as FAK/AKT signaling, reducing cancer cell proliferation and inducing apoptosis . The table below summarizes key research areas for this compound:

Properties

Molecular Formula

C23H38NO19Na

Synonyms

GalNAcβ1-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Biological Biosynthesis and Metabolic Pathways of Globotetraose

Enzymatic Pathways of Globotetraose Formation

The formation of this compound from its precursors is mediated by the action of specific glycosyltransferases. These enzymes facilitate the transfer of activated sugar molecules (sugar nucleotides) to acceptor oligosaccharides, forming the characteristic glycosidic linkages found in this compound.

Glycosyltransferases Involved in this compound Synthesis

Two primary glycosyltransferases are central to the formation of the this compound structure: β-1,3-N-acetylgalactosaminyltransferase (LgtD or B3GALT5) and α-1,4-Galactosyltransferase (LgtC).

β-1,3-N-acetylgalactosaminyltransferase (LgtD, B3GALT5) Activity and Specificity

The enzyme β-1,3-N-acetylgalactosaminyltransferase catalyzes the final step in this compound synthesis, adding an N-acetylgalactosamine (GalNAc) residue in a β(1→3) linkage to the terminal galactose of globotriose (B1671595) (Gb3). nih.govnih.gov This enzyme is encoded by the lgtD gene in bacteria like Haemophilus influenzae and Neisseria meningitidis, and by the B3GALT5 gene in humans. rsc.orgnih.govresearchgate.netmdpi.comuniprot.org

Research has shown that LgtD from H. influenzae strain Rd has a high donor substrate specificity for UDP-GalNAc. nih.gov It exhibits β-1,3-N-acetylgalactosaminyltransferase activity when globotriose is used as an acceptor substrate and UDP-GalNAc is the donor. researchgate.net Studies on the acceptor substrate specificity of LgtD from H. influenzae indicate that a galactose residue at the nonreducing end is essential for activity. nih.gov While both α- and β-galactosides can be acceptors, the recombinant enzyme appears to prefer substrates with an α-anomeric configuration, such as globotriose, over those with a β-anomeric configuration, like lactose (B1674315). nih.gov Compounds with a terminal α1→4-linked Gal-Gal structure are better acceptors compared to those with an α1→3 linkage. nih.gov

Human β-1,3-galactosyltransferase 5 (B3GALT5) also catalyzes the transfer of galactose to the terminal GalNAc unit of globoside (B1172493) (Gb4), synthesizing globopentaose (B12513075) (SSEA-3). mdpi.comuniprot.orgnih.gov While primarily a β-1,3-galactosyltransferase in this context, some sources also associate B3GALT5 with the synthesis involving GalNAc transfer, potentially indicating broader activity or different roles depending on the organism or pathway context. mdpi.comuniprot.org Human B3GALT5 exists as two isozymes, β3GalT5–1 and β3GalT5–2, with β3GalT5–1 showing higher activity in converting Gb4 to SSEA-3 glycan compared to microbial LgtD in some experimental systems. nih.gov

α-1,4-Galactosyltransferase (LgtC) in Precursor Synthesis

The enzyme α-1,4-Galactosyltransferase (LgtC) is involved in the synthesis of the this compound precursor, globotriose (Gb3). researchgate.netresearchgate.net LgtC catalyzes the transfer of a galactose residue with an α(1→4) linkage to lactose (Galβ1→4Glc), forming globotriose (Galα1→4Galβ1→4Glc). researchgate.netoup.comsci-hub.se This enzyme's activity has been demonstrated using synthetic acceptor molecules. oup.com LgtC from Neisseria meningitidis is a well-characterized α-galactosyltransferase utilized in the enzymatic synthesis of globotriose. nih.govsci-hub.se

Precursor Oligosaccharide Utilization in this compound Biosynthesis

The biosynthesis of this compound proceeds through the sequential addition of monosaccharides, utilizing specific precursor oligosaccharides.

Globotriose (Gb3) as a Direct Precursor

Globotriose (Gb3), with the structure Galα1→4Galβ1→4Glc, serves as the immediate precursor for this compound. nih.govnih.govoup.com The β-1,3-N-acetylgalactosaminyltransferase (LgtD or B3GALT5) adds an N-acetylgalactosamine residue to the terminal galactose of Gb3 to form this compound. nih.govnih.govresearchgate.net Globotriose is a highly preferred acceptor substrate for the LgtD enzyme. nih.gov Enzymatic synthesis of this compound often utilizes globotriose and UDP-N-acetylgalactosamine as substrates in the presence of N-acetylgalactosaminyltransferase. asm.org

Role of Glucosylceramide as a Foundational Precursor

While globotriose is the direct oligosaccharide precursor to the tetrasaccharide portion of this compound, the synthesis of globo-series glycosphingolipids, including this compound, begins with glucosylceramide. Glucosylceramide is formed by the addition of glucose to ceramide. The subsequent addition of galactose in a β1→4 linkage to glucosylceramide forms lactosylceramide (B164483) (LacCer), which is then galactosylated by LgtC to produce globotriose. Thus, glucosylceramide serves as a foundational lipid precursor upon which the this compound carbohydrate chain is built in the context of glycosphingolipids.

Data Table: Key Enzymes and Precursors in this compound Biosynthesis

ComponentRole in BiosynthesisAssociated Enzyme(s)Linkage Formed/Utilized
GlucosylceramideFoundational lipid precursor for globo-series GSLs.UDP-glucose:N-acylsphingosine D-glucosyltransferase β1→1 (to ceramide)
Lactosylceramide (Galβ1→4Glc-Cer)Intermediate precursor formed from Glucosylceramide.UDP-alpha-D-galactose:beta-D-glucosyl-(1<->1)-ceramide 4-beta-D-galactosyltransferase β1→4
Globotriose (Galα1→4Galβ1→4Glc)Direct oligosaccharide precursor to this compound.α-1,4-Galactosyltransferase (LgtC) researchgate.netresearchgate.netoup.comsci-hub.seα1→4
This compound (GalNAcβ1→3Galα1→4Galβ1→4Glc)Final product of this specific biosynthetic pathway step.β-1,3-N-acetylgalactosaminyltransferase (LgtD, B3GALT5) nih.govnih.govmdpi.comuniprot.orgresearchgate.netβ1→3

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly controlled by the expression and activity of specific glycosyltransferases involved in the globo-series biosynthetic pathway. The genes encoding these enzymes are subject to genetic regulation at both transcriptional and post-transcriptional levels.

Identification and Characterization of Genes Encoding Biosynthetic Enzymes (e.g., lgtD, lgtC, lpsA, lic2A)

Research, particularly in Haemophilus influenzae, has identified key genes involved in the biosynthesis of this compound-containing lipopolysaccharide (LPS). Four genes, lpsA, lic2A, lgtC, and lgtD, are required for the sequential addition of glycoses to form the this compound structure in this organism. oup.comnih.gov

lgtC : This gene encodes an α-1,4-galactosyltransferase responsible for synthesizing the α-D-Galp-(1→4)-β-D-Galp linkage, a step in the formation of the this compound structure. oup.com Enzymatic assays with synthetic acceptor molecules have confirmed the galactosyltransferase function of LgtC. oup.comnih.gov

lgtD : This gene encodes a β-1,3-N-acetylgalactosaminyltransferase. researchgate.net LgtD transfers an N-acetylgalactosamine from UDP-N-acetylgalactosamine (UDP-GalNAc) onto globotriose (Gb3) in the biosynthesis of this compound. caymanchem.comucl.ac.uk Studies have shown that LgtD can have both β1,3-GalT and β1,3-GalNAcT activities, with differences in affinity for Gb3 and Gb4 influencing the specific formation of globopentaose. researchgate.net

lpsA : This gene has homology to a group of galactosyltransferases and is involved in initiating chain extension from the third heptose residue in the inner core of H. influenzae LPS, a structure onto which the this compound unit is built. oup.compnas.org

lic2A : This gene also encodes a β-galactosyltransferase and shows significant homology to other bacterial galactosyltransferases like Neisseria LgtB and LgtE. oup.com

These genes encode the specific glycosyltransferases that catalyze the sequential addition of monosaccharides, ultimately leading to the formation of the this compound structure. oup.comnih.gov

Transcriptional and Post-Transcriptional Regulatory Mechanisms

The expression of genes involved in this compound biosynthesis is subject to regulatory mechanisms. In Haemophilus influenzae, genes like lic2A and lgtC are known to be phase-variable. oup.com Phase variation, often mediated by changes in the number of short nucleotide repeats within or near the gene, can lead to ON or OFF switching of gene expression, resulting in variability in the expression of the corresponding glycan epitopes. oup.compsu.edu This mechanism allows for rapid adaptation to changing environments, such as evading host immune responses. oup.com

While detailed studies specifically on the transcriptional and post-transcriptional regulation of all this compound biosynthetic genes in various organisms are ongoing, the principle of transcriptional control through transcription factors binding to promoter regions is a general mechanism regulating gene expression, including those involved in metabolic pathways. frontiersin.org Post-transcriptional regulation, such as that mediated by microRNAs, can also fine-tune gene expression by affecting mRNA stability or translation. frontiersin.org

Gene Expression Control in Different Biological Contexts

The expression of genes involved in this compound biosynthesis can vary significantly depending on the biological context. For instance, in the context of cellular differentiation, there is a notable shift in glycosphingolipid expression. Pluripotent cells are often rich in globo-type glycosphingolipids, including this compound, which are considered markers for cell pluripotency. oup.comnih.gov Upon differentiation into neural cells, the expression of globo-series GSLs decreases, and there is a metabolic redirection towards the production of ganglio-series glycosphingolipids. oup.comnih.gov This transition is accompanied by coordinated changes in the expression of the glycosyltransferase genes responsible for the synthesis of different GSL series. nih.gov For example, the expression of A4GALT, which is involved in globo-series synthesis, may be suppressed during neural differentiation, while the expression of genes for ganglio-series synthesis is induced. nih.gov

Furthermore, the expression of this compound and related globo-series glycosphingolipids can be altered in disease states, such as cancer. mdpi.commdpi.com Elevated levels of specific glycosphingolipids, including this compound, have been implicated in oncogenic processes and are frequently overexpressed in several malignancies. mdpi.com This altered expression reflects changes in the gene expression control of the biosynthetic enzymes in these pathological contexts.

Metabolic Flux and Reprogramming of Globo-Series Glycosphingolipids

The metabolic flux of glycosphingolipids refers to the dynamic balance of their synthesis and degradation within the cell. The globo-series, including this compound, is part of a complex network of GSL metabolic pathways.

Pathways Governing the Balance Between Globo-Series and Other Glycosphingolipid Series

The synthesis of different GSL series, such as the globo-, ganglio-, and neolacto-series, branches off from the common precursor, lactosylceramide. mdpi.commdpi.com The specific glycosyltransferases that act on LacCer determine which pathway is followed. mdpi.com For example, A4GALT is involved in the synthesis of globosides, while other glycosyltransferases direct the synthesis towards the lacto- or ganglio-series. mdpi.com

The balance between the production of different GSL series is not static and can be reprogrammed in response to various cellular signals and developmental cues. During neural differentiation, for instance, there is a metabolic shift where the production of globo-series GSLs is downregulated, and the ganglio-series becomes predominant. oup.comnih.gov This reprogramming is driven by coordinated changes in the expression of the glycosyltransferases specific to each pathway. nih.gov

Disruptions in the enzymes involved in these pathways can lead to metabolic redirection. For example, mutations affecting ganglioside synthesis can result in metabolic redirection towards globo-series GSL production. nih.gov

Role of this compound Metabolism in Cellular Homeostasis

This compound and other globo-series glycosphingolipids are not merely structural components of the cell membrane; they are also involved in maintaining cellular homeostasis and participating in various cellular processes. They can influence cell signaling pathways, such as the FAK/AKT pathway, which is implicated in cell survival and proliferation. mdpi.com Modulation of this compound metabolism, including its synthesis and turnover, represents a potential strategy for regulating these signaling pathways. mdpi.com

Furthermore, globo-series glycosphingolipids have been associated with the resolution phase of inflammatory responses in human macrophages. frontiersin.org Changes in the levels of Gb3 and Gb4 have been observed during this phase, suggesting a role for this compound metabolism in the intricate processes of immune response resolution. frontiersin.org The dynamic nature of this compound metabolism, influenced by genetic regulation and metabolic flux, underscores its importance in maintaining cellular function and responding to biological challenges.

Metabolic Channeling and Substrate Availability in Biosynthetic Pathways

Metabolic channeling is a phenomenon where the intermediate product of one enzyme is directly passed to the active site of the next enzyme in a metabolic pathway without being released into the bulk solution wikipedia.org. This can occur through stable multienzyme complexes (static channeling) or transient associations (dynamic channeling) dbkgroup.org. Metabolic channeling offers several advantages, including increased reaction rates, enhanced pathway efficiency, prevention of intermediate degradation by competing enzymes, and regulation of metabolic flux wikipedia.orgscirp.org. When multiple sequential enzymes form a complex that facilitates channeling, it is referred to as a metabolon wikipedia.orgcpsbb.eu.

While the concept of metabolic channeling is well-established in various metabolic pathways, including aspects of carbohydrate metabolism and secondary metabolite biosynthesis in plants, its specific role and mechanisms in the de novo biosynthesis of this compound in mammalian cells are areas of ongoing research scirp.orgcpsbb.eufrontiersin.org. However, studies on the enzymatic synthesis of this compound in engineered bacterial systems provide insights into how substrate availability and enzyme organization can impact production efficiency researchgate.netresearchgate.netnih.gov.

Research into the in vitro enzymatic synthesis of this compound has demonstrated the importance of efficient donor substrate regeneration, such as UDP-GalNAc, to overcome limitations posed by the high cost of substrates and product inhibition nih.govnih.gov. Multiple-enzyme systems designed for in situ regeneration of UDP-GalNAc from less expensive starting materials have shown improved yields of this compound and isothis compound (B594378) nih.govnih.gov. This highlights how ensuring the continuous availability of activated sugar donors is critical for maximizing the efficiency of glycosyltransferase-catalyzed reactions in biosynthetic pathways.

Furthermore, the substrate specificity of the glycosyltransferases involved plays a significant role in determining the efficiency and specificity of this compound synthesis. For instance, the β-1,3-N-acetylgalactosaminyltransferase from H. influenzae exhibits specificity for acceptor substrates with a terminal galactose residue, showing preferences for certain anomeric configurations and linkages nih.gov. The relative affinity of enzymes for their substrates and the local concentration of these substrates within cellular compartments or enzyme complexes can influence the metabolic flux towards this compound synthesis.

Studies involving metabolically engineered Escherichia coli strains for this compound production illustrate the impact of substrate availability and the coordinated action of multiple enzymes. By overexpressing genes encoding relevant glycosyltransferases (like LgtC and LgtD) and enzymes involved in sugar nucleotide synthesis (like UDP-GalNAc C4 epimerase, WbpP), researchers have achieved in vivo synthesis of this compound researchgate.netnih.gov. The ability of these engineered strains to utilize exogenous globotriose as an acceptor substrate, coupled with efficient uptake mechanisms, further underscores the importance of substrate availability at the site of synthesis researchgate.net.

Data Table:

Enzyme NameOrganism Source (Example)Catalyzed ReactionRole in this compound SynthesisRelevant Citations
β-1,3-N-acetylgalactosaminyltransferase (LgtD)Haemophilus influenzae RdAddition of GalNAc to Gb3 to form Gb4Direct synthesis of this compound oup.comnih.gov
β-1,3-galactosyltransferase 5 (B3GALT5)HumanConversion of Gb4 to Gb5 (SSEA-3) by adding GalInvolved in downstream globo-series synthesis mdpi.comacs.orgacs.org
α-1,4-Gal transferase (LgtC)Neisseria meningitidisAddition of Gal to lactosylceramide to form Gb3Synthesis of Globotriose (precursor) researchgate.netnih.gov
UDP-N-acetylglucosamine C4 epimerase (WbpP)Pseudomonas aeruginosaInterconversion of UDP-GlcNAc and UDP-GalNAcProvides activated donor substrate (UDP-GalNAc) researchgate.netresearchgate.netnih.gov
Phosphoglucosamine mutase (GlmM)Escherichia coli K-12Converts glucosamine (B1671600) 6-phosphate to glucosamine 1-phosphateInvolved in UDP-GalNAc regeneration pathway nih.gov
UDP-N-acetylglucosamine pyrophosphorylaseEscherichia coliInvolved in UDP-GalNAc regeneration pathway nih.gov
Phosphate acetyltransferaseEscherichia coliInvolved in UDP-GalNAc regeneration pathway nih.gov
Pyruvate kinaseEscherichia coliInvolved in UDP-GalNAc regeneration pathway nih.gov
Inorganic pyrophosphataseEscherichia coliInvolved in UDP-GalNAc regeneration pathway nih.gov

Molecular Recognition Mechanisms Involving Globotetraose

Globotetraose as a Receptor in Host-Pathogen Interactions

This compound (Gb4), also known as globotetraosylceramide, is present on the surface of mammalian cells and acts as a receptor for a variety of pathogens and their toxins ontosight.airesearchgate.netnih.gov. This interaction is a key initial step in the process of infection, facilitating bacterial adherence or toxin entry into host cells capes.gov.br.

Mechanisms of Bacterial Toxin Binding to this compound

Certain bacterial toxins, notably subtypes of Shiga toxin (Stx) and Verotoxin (VT), exhibit binding specificity for globoseries glycosphingolipids, including Gb4 nih.govnih.govplos.orgasm.orgasm.orgresearchgate.nettandfonline.comfrontiersin.orgfrontiersin.orguwo.ca. These toxins are typically AB5 toxins, where the pentameric B subunit is responsible for binding to the host cell receptor nih.govplos.orgresearchgate.netfrontiersin.orgfrontiersin.org.

Shiga Toxin and Verotoxin 1 (VT1) B Subunit Interaction Specificity

While Verotoxin 1 (VT1), also known as Shiga Toxin 1 (Stx1), primarily binds to globotriaosylceramide (Gb3), recognizing the terminal Galα(1-4)Galβ disaccharide sequence, the binding specificity can vary among different Stx and VT subtypes researchgate.netfrontiersin.orgfrontiersin.orgnih.gov. For instance, Verotoxin 2e (VT2e), associated with edema disease in pigs, demonstrates a preferential binding affinity for Gb4 nih.govasm.orgasm.orgfrontiersin.orgfrontiersin.org. Similarly, Shiga Toxin 2f (Stx2f) has shown stronger binding to Gb4 compared to Stx2a plos.orgresearchgate.net. Research indicates that the terminal N-acetylgalactosamine (GalNAc) residue of Gb4 can sterically hinder the interaction with Stx1 and Stx2c in comparison to Gb3 binding nih.govasm.orgasm.org.

Ligand Binding Sites and Affinity Determinants

Studies on the VT1 B subunit have identified multiple potential binding sites for globotriaose (the carbohydrate portion of Gb3). Crystallography and mutagenesis studies have revealed three sites: Site I, located at the interface between B subunits; Site II, a shallow groove on the membrane-facing surface of the B subunit; and Site III, situated near tryptophan residue 34 (Trp34) frontiersin.orgnih.gov. Experimental data suggest that Sites I and II are more critical for high-affinity binding to Gb3 and subsequent cytotoxicity, while Site III may contribute to lower-affinity interactions with additional Gb3 epitopes nih.gov. The specificity of binding is significantly influenced by the terminal disaccharide sequence, such as Galα(1-4)Galβ for Gb3 researchgate.netnih.gov. Furthermore, the lipid moiety (ceramide) of the glycosphingolipid receptor is essential for achieving high-affinity binding of the toxin B subunit frontiersin.org.

Adhesion Mechanisms of Pathogenic Bacteria to this compound

Bacterial adhesion to host cell surface carbohydrates is a fundamental process for colonization and initiating infection researchgate.netcapes.gov.broup.comresearchgate.net. This compound acts as a specific receptor for the adhesion of certain pathogenic bacteria researchgate.netnih.gov.

Uropathogenic Escherichia coli Fimbrial Adhesins (e.g., PapGII, F4)

Uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections, utilize fimbrial adhesins to attach to the mucosal lining of the urinary tract, which expresses globoseries glycolipids ipinnovative.commdpi.comnih.govsrce.hrnih.gov. A well-characterized example is the PapG adhesin, a component of P fimbriae ipinnovative.comnih.gov. Specifically, the PapGII adhesin has been identified as binding to Gb4, which is abundantly found on human uroepithelial cells ipinnovative.comuantwerpen.be. This interaction is considered a key virulence determinant for invasive UPEC lineages uantwerpen.be.

Enterotoxigenic Escherichia coli (ETEC) strains, responsible for diarrhea in piglets, express F4 fimbriae (also known as K88) which mediate adhesion to intestinal epithelial cells nih.govrcsb.org. F4 fimbriae bind to specific carbohydrate receptors, and while the interaction is with carbohydrate structures, direct specific binding to this compound is not as prominently documented as the PapGII-Gb4 interaction; F4 has been shown to interact with receptors that include lactose (B1674315) rcsb.org.

Roles in Mammalian Cell Adherence and Entry

Adhesion mediated by fimbrial adhesins like PapG is crucial for UPEC to establish colonization in the urinary tract and resist clearance mechanisms like urine flow oup.comnih.gov. This adherence can also trigger host responses and potentially induce the expression of bacterial virulence factors capes.gov.br. For toxins that bind to Gb4, such as certain Stx2 subtypes, the binding to the cell surface receptor is the initial step facilitating toxin internalization and subsequent cytotoxic effects within the mammalian cell nih.govplos.orgresearchgate.netfrontiersin.orgfrontiersin.org. Furthermore, globoseries oligosaccharides present as part of the lipopolysaccharide (LPS) structure in some pathogenic bacteria, including Haemophilus influenzae and Neisseria gonorrhoeae, are involved in the invasion of mammalian cells nih.govoup.com.

Contribution to Host Tropism and Pathogen Virulence Factors

This compound, often present as the carbohydrate portion of glycosphingolipids (Gb4), serves as a host cell receptor for various pathogens. The presence and distribution of specific glycans like this compound on host cell surfaces are crucial determinants of host tropism, defining which host species or tissues a pathogen can infect wikipedia.orgnih.gov. Pathogens have evolved mechanisms to recognize and bind to these glycan structures, utilizing them as entry points or attachment sites capes.gov.brfrontiersin.org.

For instance, while Shiga toxin (Stx) from Shigella dysenteriae and Escherichia coli primarily binds to globotriaosylceramide (Gb3), which is a precursor to Gb4, the principle of glycan recognition dictating tropism and virulence is well-established for globo-series glycolipids frontiersin.org. The binding of such toxins to host cell surface glycosphingolipids initiates crucial steps in infection, including internalization and the subsequent exertion of cytotoxic effects frontiersin.org. The ability of pathogens to specifically bind to host glycans is a key virulence factor, enabling adhesion, colonization, and invasion capes.gov.brexpasy.org.

Non-Pathogen Protein-Carbohydrate Interactions with this compound

Beyond pathogen interactions, this compound participates in molecular recognition with a variety of non-pathogenic proteins, particularly lectins. These interactions are involved in normal physiological processes, including cell communication and interactions with other cellular components.

Lectin Binding Specificity and Functional Implications (e.g., Bauhinia forficata lectin)

Lectins are proteins that specifically bind to carbohydrates osti.gov. The interaction between lectins and glycans like this compound is highly specific and plays diverse functional roles. The Bauhinia forficata lectin (BfL) is a well-studied example that demonstrates specific binding to this compound. BfL is a dimeric lectin known for its high specificity towards oligosaccharides and glycopeptides terminating in N-acetylgalactosamine (GalNAc) osti.govnih.gov. This compound contains a terminal GalNAc residue, which is recognized by BfL.

High-resolution crystal structures of BfL in complex with this compound have provided detailed insights into the molecular basis of this interaction osti.govrcsb.orgebi.ac.uk. These structural analyses reveal the specific amino acid residues within the lectin's carbohydrate-binding pocket that interact with the sugar moieties of this compound through hydrogen bonds and hydrophobic interactions unige.ch. For example, the carboxylate group of Glu126 in BfL is noted to form hydrogen bonds with the N-acetyl group of GalNAc, contributing significantly to the binding specificity osti.govnih.gov.

The functional implications of such lectin-globotetraose interactions are varied. For BfL, binding to specific glycans, including this compound and the tumor-associated Tn antigen, has been linked to its cytostatic activity against certain cancer cell lines osti.govnih.govrcsb.orgnih.gov. This suggests that this compound, as a component of cell surface glycoconjugates, can serve as a recognition determinant for endogenous or exogenous lectins involved in regulating cellular processes like growth and adhesion.

Research findings on BfL binding to this compound highlight the intricate nature of protein-carbohydrate recognition.

LectinLigandBinding SpecificityKey Interaction Residues (BfL)Functional Implication (BfL)PDB Accession
Bauhinia forficata lectinThis compoundTerminal N-acetylgalactosamineGlu126 (hydrogen bonding) osti.govnih.govCytostatic activity on cancer cells osti.gov5T55 rcsb.org

Receptor-Ligand Dynamics in Cell-Cell Communication

Glycosphingolipids, including those containing this compound (Gb4), are embedded in the cell membrane and can participate in receptor-ligand interactions that mediate cell-cell communication frontiersin.orgresearchgate.net. These interactions are crucial for various biological processes, such as immune responses, cell adhesion, and signal transduction frontiersin.orgwhiterose.ac.uknih.gov. While the search results did not provide explicit examples of this compound directly acting as a primary ligand for a canonical protein receptor in cell-cell communication in the same way as peptide hormones or growth factors, its presence as a glycan on the cell surface can modulate the function of membrane receptors and influence cellular interactions.

Alterations in cell surface glycolipid composition, including the expression of this compound, can significantly impact receptor-mediated signaling pathways, affecting processes like cell proliferation, metastasis, and apoptosis researchgate.netmdpi.com. The dynamic nature of receptor-ligand binding at the cell-cell interface, influenced by factors like membrane elasticity and the mobility of interacting molecules, underscores the complexity of these recognition events frontiersin.orgnih.gov. The carbohydrate portion of glycosphingolipids like Gb4 can contribute to the formation of specific membrane microdomains, potentially influencing the localization and interaction of signaling receptors.

Interaction with Other Glycoproteins and Glycolipids

This compound, as a component of glycosphingolipids (Gb4), can interact with other glycoproteins and glycolipids on the same cell surface or on adjacent cells. These interactions can contribute to the organization of the cell membrane, influencing the formation of lipid rafts and other membrane microdomains that are important for cellular signaling and adhesion researchgate.net.

The synthesis of this compound and other globo-series glycosphingolipids involves the sequential action of glycosyltransferases capes.gov.brresearchgate.net. The levels and structures of these glycoconjugates can be influenced by various factors, including developmental stage and hormonal stimuli capes.gov.br. These variations in glycan presentation can, in turn, affect their interactions with other glycoproteins and glycolipids, modulating cellular recognition events.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound44151537 nih.gov
Globo-N-tetraose57369868 nih.gov
N-acetylgalactosamine1957 nih.gov
Globotriaosylceramide (Gb3)5352938 frontiersin.org
Bauhinia forficata lectin-

This compound, a key glycosphingolipid, is intricately involved in diverse molecular recognition processes that underpin fundamental biological functions. These interactions, mediated by non-covalent forces, are critical for cellular communication, host-pathogen dynamics, and the organization of the cell membrane mdpi.comrsc.org. The specific arrangement of sugar residues within this compound allows it to serve as a recognition determinant for a variety of proteins, particularly lectins, thereby influencing a range of biological cascades capes.gov.brfrontiersin.org.

Contribution to Host Tropism and Pathogen Virulence Factors

The presence and specific presentation of this compound, typically as the carbohydrate moiety of globotetraosylceramide (Gb4), on host cell surfaces play a significant role in determining host tropism for various pathogens wikipedia.orgnih.gov. Pathogens have evolved sophisticated mechanisms to recognize and bind to these host glycans, utilizing them as primary attachment sites or receptors for entry capes.gov.brfrontiersin.org.

While globotriaosylceramide (Gb3), a related globo-series glycolipid, is a well-established receptor for potent toxins like Shiga toxin (Stx), the principle extends to other glycosphingolipids in the series, including Gb4 frontiersin.org. The specific binding of pathogens or their toxins to host cell surface glycans like this compound is a critical virulence factor. This interaction facilitates initial adhesion, colonization of host tissues, and in some cases, triggers the internalization pathways necessary for infection capes.gov.brfrontiersin.orgexpasy.org. Understanding these specific glycan-pathogen interactions is vital for comprehending the mechanisms of infection and the basis of host specificity.

Non-Pathogen Protein-Carbohydrate Interactions with this compound

Beyond its role in host-pathogen interactions, this compound engages in specific molecular recognition events with a variety of non-pathogenic proteins, primarily lectins. These interactions are integral to normal physiological processes, including cell-cell communication and the functional interplay between different cellular components.

Lectin Binding Specificity and Functional Implications (e.g., Bauhinia forficata lectin)

Lectins are a class of proteins defined by their specific carbohydrate-binding properties osti.gov. The interaction between lectins and glycans such as this compound is characterized by high specificity and contributes to a range of functional outcomes. The Bauhinia forficata lectin (BfL) provides a notable example of a lectin that specifically recognizes and binds to this compound osti.govnih.govrcsb.org. BfL is a dimeric protein with a strong affinity for oligosaccharides and glycopeptides terminating in N-acetylgalactosamine (GalNAc), a sugar present in this compound osti.govnih.gov.

Detailed insights into the molecular basis of this interaction have been gained through high-resolution crystal structures of BfL in complex with this compound osti.govrcsb.orgebi.ac.uk. These structural studies have elucidated the specific amino acid residues within the carbohydrate-binding site of BfL that form crucial interactions with the sugar residues of this compound through hydrogen bonds and hydrophobic contacts unige.ch. For instance, the carboxylate group of glutamic acid at position 126 (Glu126) in BfL is known to form hydrogen bonds with the N-acetyl group of the terminal GalNAc residue of this compound, contributing significantly to the specificity and affinity of the interaction osti.govnih.gov.

The functional consequences of BfL binding to this compound and other specific glycans are diverse. Research indicates that BfL exhibits cytostatic activity against certain cancer cell lines, and its binding to glycans like this compound and the Tn antigen is implicated in this effect osti.govnih.govrcsb.orgnih.gov. This suggests that this compound, when presented on the cell surface as part of glycoconjugates, can act as a recognition determinant for lectins involved in regulating cellular processes such as growth and adhesion.

Key findings regarding the interaction between Bauhinia forficata lectin and this compound are summarized below:

LectinLigandBinding SpecificityKey Interaction Residues (BfL)Functional Implication (BfL)PDB Accession
Bauhinia forficata lectinThis compoundTerminal N-acetylgalactosamineGlu126 (hydrogen bonding) osti.govnih.govCytostatic activity on cancer cells osti.gov5T55 rcsb.org

Receptor-Ligand Dynamics in Cell-Cell Communication

Glycosphingolipids containing this compound (Gb4) are integral components of the cell membrane and can participate in the complex receptor-ligand dynamics that govern cell-cell communication frontiersin.orgresearchgate.net. These interactions are fundamental for a wide array of biological processes, including immune responses, cell adhesion, and signal transduction pathways frontiersin.orgwhiterose.ac.uknih.gov. While this compound itself may not always function as a direct ligand for a classical protein receptor in the manner of peptide ligands, its presence as a cell surface glycan can significantly influence the behavior and interactions of membrane receptors and modulate intercellular communication.

Changes in the composition of cell surface glycolipids, including the expression levels of this compound, have been shown to impact receptor-mediated signaling pathways, thereby affecting crucial cellular behaviors such as proliferation, metastasis, and apoptosis researchgate.netmdpi.com. The dynamic nature of receptor-ligand interactions at the interface between cells, influenced by factors like membrane fluidity and the mobility of membrane components, highlights the intricate regulatory mechanisms at play frontiersin.orgnih.gov. The carbohydrate structure of glycosphingolipids like Gb4 can contribute to the formation of specific membrane microdomains, which can, in turn, affect the localization and functional interactions of signaling receptors.

Interaction with Other Glycoproteins and Glycolipids

This compound, as the glycan component of Gb4, can engage in interactions with other glycoproteins and glycolipids present on the same cell surface or on neighboring cells. These interactions contribute to the structural organization of the cell membrane, influencing the formation and dynamics of specialized membrane regions such as lipid rafts, which are important platforms for cellular signaling and adhesion researchgate.net.

Furthermore, this compound-containing glycosphingolipids can be recognized by specific carbohydrate-binding domains found in certain glycoproteins or other glycolipids, leading to complex lateral associations within the membrane. These interactions, while not always fitting the classical definition of a receptor-ligand pair, represent forms of molecular recognition that are crucial for shaping the functional landscape of the cell surface. For instance, some galectins, a family of carbohydrate-binding proteins, have been suggested to bind to the terminal GalNAcβ1-3Gal sequence present in this compound glycoforum.gr.jp. Such interactions can influence cellular processes like adhesion, migration, and immune cell function glycoforum.gr.jp.

The biosynthesis of this compound and other members of the globo-series glycosphingolipids is a stepwise process catalyzed by specific glycosyltransferases capes.gov.brresearchgate.net. The expression levels and resulting structures of these glycoconjugates can be modulated by various factors, including developmental stage and hormonal signals capes.gov.br. These variations in glycan presentation can directly impact their interactions with other glycoproteins and glycolipids, thereby modulating cellular recognition events and downstream biological outcomes.

Immunobiological Significance of Globotetraose

Antigenicity and Immunological Epitopes of Globotetraose

This compound serves as an important carbohydrate antigen, recognized by the immune system through its specific oligosaccharide structure. nih.gov

This compound as a Component of Blood Group Antigens (e.g., P blood group)

This compound is a core component of the P blood group antigen system. nih.govresearchgate.net The P blood group antigens are glycan structures found on glycosphingolipids present on red blood cells and other tissues. nih.gov The P antigen, also known as globoside (B1172493), consists of the this compound oligosaccharide linked to ceramide. nih.gov The Pk and P blood group antigens, globotriose (B1671595) (Gb3) and this compound (Gb4) respectively, are biosynthetic precursors of the Forssman antigen. oup.comresearchgate.net this compound is synthesized from globotriose through the addition of an N-acetylgalactosaminyl (GalNAc) residue catalyzed by a β1,3-GalNAc-transferase. oup.comresearchgate.net

Molecular Mimicry by Pathogenic Glycans Incorporating this compound

Several pathogenic bacteria utilize molecular mimicry by expressing glycan structures that resemble host glycans, including those containing this compound. This strategy can help pathogens evade the host immune system. oup.comub.edu For instance, the globo series oligosaccharides are found in the lipopolysaccharide (LPS) structures of some pathogenic bacteria like Haemophilus influenzae and Neisseria gonorrhoeae, contributing to their invasion of mammalian cells. nih.gov Campylobacter jejuni strains have been shown to synthesize mimics of the P blood group antigens of the globoseries glycolipids within their lipooligosaccharide (LOS). oup.com The digalactoside epitope, when part of a this compound extension, can be expressed in the LPS of bacteria like Neisseria. oup.com This mimicry can influence the survival of pathogens like Haemophilus within experimental systems. oup.com Some prebiotic oligosaccharides, including this compound, have been reported to inhibit the adherence of Shiga toxins produced by enterohemorrhagic E. coli strains, acting as potential anti-infective agents by mimicking host receptors. asm.org

Immunodominance of this compound-Containing Structures

Certain glycan structures, including those containing this compound, can be immunodominant epitopes, meaning they are the primary targets of an immune response. The digalactoside epitope, when present as the terminus of a this compound extension in H. influenzae LPS, is potentially immunodominant. oup.com The expression of such epitopes can be subject to phase variation in bacteria, allowing them to alter their surface structures and potentially evade immune recognition. oup.complos.org While the concept of immunodominance applies to various glycan structures, the specific context of this compound within pathogenic glycans highlights its potential to elicit a strong immune response, which can then be manipulated by the pathogen through mechanisms like phase variation. oup.complos.orgnih.gov

Autoantibody Responses Directed Against this compound

The presence of this compound as a self-antigen can lead to the generation of autoantibodies.

Generation and Specificity of Anti-Globotetraose Autoantibodies

Autoantibodies directed against self-glycans, including those containing this compound, can be generated. The emergence of antibodies against self-glycans is sometimes linked to molecular mimicry between bacterial and human glycoconjugates following stimulation with bacterial antigens. nih.gov While anti-glycan antibodies in human serum can recognize a broad range of non-human and human glycans, the specific triggers and mechanisms leading to the generation of anti-globotetraose autoantibodies are complex and can involve exposure to microbial antigens that mimic this structure. nih.govplos.org Studies on anti-glycan IgM repertoires in newborn human cord blood show that these antibodies are prevalent and recognize a broad range of glycans, suggesting a role for early immune development. plos.org

Mechanisms of Autoantibody Recognition of Glycan Antigens

Autoantibodies are antibodies that mistakenly target self-antigens dhm.com.au. The recognition of glycan antigens, such as those found on glycosphingolipids like this compound, by autoantibodies is a significant aspect of autoimmune responses nih.gov. Several mechanisms contribute to this recognition.

One prominent mechanism is molecular mimicry, where similarities between self-glycans and microbial glycans can trigger an immune response against pathogens that subsequently cross-reacts with host glycans nih.govmdpi.com. This can lead to the production of autoantibodies that recognize self-glycolipids, including those containing the this compound structure nih.gov. For instance, autoantibodies to glycans present on glycolipids are known to mediate postinfectious paralytic diseases like Guillain-Barré syndrome, with these glycans also found on lipo-oligosaccharides of causative microbes nih.gov.

The interaction between antibodies and glycan antigens typically involves non-covalent forces. While protein-specific antibodies often exhibit high affinities (dissociation constant (KD) values in the nanomolar range), glycan-binding antibodies generally show lower affinities for monovalent interactions (KD values in the micromolar range) rsc.org. However, these affinities can be enhanced through multivalency, where antibodies possess multiple glycan binding sites or assemble into oligomers, leading to the formation of multivalent complexes with higher affinities and enhanced selectivities rsc.org. Hydrophobic stacking interactions and hydrogen bonds are prevalent in the recognition of neutral glycans, while ionic interactions play a key role in the binding of charged glycans, resulting in higher affinities rsc.org.

Research findings highlight the complexity and heterogeneity of autoantibody recognition of glycan antigens. Studies using glycan arrays have revealed that human serum contains numerous antibodies recognizing carbohydrate antigens, including neutral glycolipids such as Gb4 acs.org. IgM antibodies, in particular, have been observed to recognize a wide range of glycans with strong signals acs.org.

The glycosylation of antigens can significantly affect antibody binding. In some cases, glycans can provide steric hindrance that blocks antibody access to the protein surface frontiersin.orgplos.org. Conversely, changes in glycosylation patterns can expose cryptic epitopes or create neo-epitopes that become targets for autoantibodies researchgate.net. For example, studies on autoantibodies to myelin oligodendrocyte glycoprotein (B1211001) (MOG) have shown that the glycosylation site affects antigen-binding in a large proportion of patients, and the attached glycan can be a steric hindrance for antibody recognition frontiersin.org.

Autoantibodies to glycosphingolipids, including those containing Gb4, have been implicated in various conditions. Gb4 is part of the P blood group system nih.govgoogle.com. Autoantibodies against Forssman glycolipids, which include Gb4, have been detected in autoimmune thyroid diseases biorxiv.org. Furthermore, altered expression of glycosphingolipids, including Gb4, is observed in many cancers, making them potential targets for antibodies google.comresearchgate.netgoogle.com. Studies have investigated the potential of antibodies targeting globo-series glycans like Gb4 in cancer therapy google.comgoogle.comnih.gov.

The mechanisms by which autoantibodies induce pathology are diverse and depend on the targeted autoantigen and even specific epitopes frontiersin.org. While some autoantibodies act by mimicking hormone stimulation, blocking receptors, or altering signaling, others can trigger cell lysis or induce inflammation at the binding site frontiersin.org. In the context of glycolipid antigens, autoantibodies binding to heteromeric glycolipid complexes can lead to new molecular shapes that either enhance or attenuate recognition nih.gov.

The study of anti-glycan antibodies is crucial for understanding immune defense, homeostasis, and autoimmunity, and these antibodies also serve as potential biomarkers for various medical applications acs.org. However, the origins, regulation, and biological significance of many anti-glycan antibodies in human serum are not yet fully understood acs.org.

Advanced Methodological Approaches in Globotetraose Research

Chemo-Enzymatic and Metabolic Engineering Strategies for Glycan Synthesis

The synthesis of complex glycans like Globotetraose presents considerable challenges through traditional chemical methods due to the need for multiple protection and deprotection steps and often low yields nih.govnih.gov. Chemo-enzymatic and metabolic engineering approaches have emerged as promising alternatives, leveraging the specificity and efficiency of enzymes and the capabilities of engineered biological systems nih.govfrontiersin.orgrsc.org.

Multi-Enzyme Systems for in vitro this compound Production

Multi-enzyme systems enable the in vitro synthesis of this compound by mimicking the natural biosynthetic pathways. These systems utilize a cascade of enzymes, typically glycosyltransferases, to sequentially add monosaccharides to a growing oligosaccharide chain nih.govresearchgate.net. For this compound synthesis, this involves enzymes like α-1,4-galactosyltransferase (LgtC) from Neisseria meningitidis and β-1,3-N-acetylgalactosaminyltransferase (LgtD) from Haemophilus influenzae researchgate.netresearchgate.netnih.gov. These enzymes catalyze the formation of the specific glycosidic linkages found in this compound, starting from precursor oligosaccharides like globotriose (B1671595) (Gb3) and activated sugar donors researchgate.netresearchgate.net.

An example of a multi-enzyme system for this compound synthesis involves the use of LgtD from H. influenzae to transfer N-acetylgalactosamine to globotriose, using UDP-GalNAc as the donor substrate nih.gov. Studies have shown that the efficiency of this process can be enhanced by enzymatic regeneration of UDP-GalNAc from less expensive starting materials nih.gov.

High-Cell-Density Culture of Engineered Microbial Strains

Metabolic engineering of microbial strains, particularly Escherichia coli, has proven effective for the in vivo production of this compound researchgate.netnih.gov. This approach involves modifying the metabolic pathways of the host organism to channel resources towards the synthesis and accumulation of the target glycan google.comscispace.com. High-cell-density culture techniques are then employed to maximize the biomass and, consequently, the yield of the desired product researchgate.netnih.gov.

Engineered E. coli strains for this compound production typically involve the overexpression of specific glycosyltransferase genes, such as lgtC and lgtD, along with enzymes necessary for the synthesis or regeneration of the required sugar nucleotide donors researchgate.netnih.gov. By providing appropriate precursors and optimizing culture conditions, these engineered microbes can produce substantial amounts of this compound researchgate.netnih.gov.

Research has demonstrated the successful production of this compound using high-cell-density cultures of E. coli strains engineered to express lgtC from N. meningitidis and lgtD and wbpP (encoding a UDP-GalNAc C4 epimerase) from H. influenzae and Pseudomonas aeruginosa, respectively nih.gov. These studies have shown that this compound can be produced from precursors like lactose (B1674315) or exogenously supplied globotriose, which can be actively taken up by the engineered cells nih.gov. High cell density cultivation of engineered E. coli has achieved significant titers for related glycans like Gb3 researchgate.net.

Enzymatic Regeneration of Sugar Nucleotide Donors

Sugar nucleotides are essential donor substrates for glycosyltransferases in glycan synthesis nih.govfrontiersin.orgrsc.org. Their high cost and limited availability can be a major bottleneck in large-scale enzymatic and chemo-enzymatic synthesis nih.govnih.gov. Enzymatic regeneration systems address this by recycling the nucleotide byproduct released during glycosylation back into the active sugar nucleotide donor nih.govnih.gov.

These regeneration systems typically involve a series of enzymes that convert the nucleoside diphosphate (B83284) (NDP) or nucleoside monophosphate (NMP) byproduct back to the nucleoside triphosphate (NTP), which is then used by a pyrophosphorylase or similar enzyme to synthesize the sugar nucleotide nih.gov. For UDP-GalNAc regeneration, for instance, enzymes are used to convert UDP, released after GalNAc transfer, back to UDP-GalNAc nih.gov. This in situ regeneration not only reduces costs but also helps to overcome product inhibition of glycosyltransferases by the released nucleotide byproduct nih.govnih.gov.

Efficient UDP-GalNAc regeneration systems have been developed using multiple enzymes to convert inexpensive starting materials into the required sugar nucleotide nih.gov. This allows for the efficient enzymatic synthesis of this compound and other glycans containing the GalNAcβ1-3 linkage nih.gov.

Biophysical and Biochemical Characterization of this compound Interactions

Understanding the biological roles of this compound requires detailed characterization of its interactions with proteins and other molecules. Biophysical and biochemical methods provide the tools to quantify binding affinities, determine binding specificity, and elucidate the molecular basis of these interactions.

Quantitative Binding Assays (e.g., Saturation Binding, Scatchard Analysis)

Quantitative binding assays are used to determine the affinity and capacity of binding sites for this compound on interacting molecules, such as proteins or cell surfaces umich.edu. Saturation binding experiments involve incubating increasing concentrations of a labeled ligand (in this case, potentially labeled this compound or a molecule that binds to it) with a fixed amount of the binding partner umich.edu. By measuring the amount of bound ligand at each concentration, a saturation binding curve can be generated umich.edu.

Analysis of saturation binding data allows for the determination of key binding parameters, including the dissociation constant (Kd), which represents the affinity of the interaction, and the maximum number of binding sites (Bmax) umich.eduscribd.com. While non-linear regression is the preferred method for analyzing saturation binding data, Scatchard analysis (also known as a Rosenthal plot) is a linear transformation of the data that can be used to visualize binding and estimate Kd and Bmax umich.eduscribd.comgraphpad.comgraphpad.com. A linear Scatchard plot typically indicates a single class of non-interacting binding sites scribd.comcmu.edu.

Quantitative binding assays, including those analyzed by Scatchard plots, are fundamental for characterizing the interaction between this compound and its biological receptors, such as adhesins on bacterial surfaces or endogenous glycan-binding proteins biorxiv.orgglycoforum.gr.jp.

Glycan Microarray Technology for Ligand Specificity Profiling

Glycan microarray technology is a high-throughput method used to profile the binding specificity of proteins and other molecules across a wide range of glycan structures researchgate.netfrontiersin.orgnih.gov. In this technique, a library of different glycans, including this compound and related structures, is immobilized on a solid surface, such as a glass slide researchgate.netfrontiersin.org. The protein or binding partner of interest, often labeled with a fluorescent tag, is then incubated with the microarray researchgate.netfrontiersin.org. Binding events are detected by scanning the array for fluorescence, and the intensity of the signal at each spot correlates with the binding strength to the immobilized glycan researchgate.netfrontiersin.org.

Glycan microarrays are invaluable for determining the precise glycan structures recognized by this compound-binding proteins, such as bacterial adhesins or galectins glycoforum.gr.jpresearchgate.net. This technology can reveal not only primary binding motifs but also the influence of surrounding glycan structures on binding affinity and specificity nih.gov. Studies using glycan microarrays have investigated the binding of various proteins to globo-series glycans, including this compound, providing insights into their recognition profiles glycoforum.gr.jpresearchgate.net. For example, glycan microarrays have been used to characterize the binding specificity of lectins and antibodies to this compound and other terminal N-acetylgalactosamine-containing structures nih.gov.

Structural Analysis of Glycan-Protein Complexes (e.g., X-ray Crystallography)

Understanding the biological functions of this compound often involves studying its interactions with proteins. Structural techniques like X-ray crystallography are crucial for determining the three-dimensional arrangement of this compound when bound to a protein, providing insights into the molecular basis of recognition and binding specificity. While direct crystal structures of this compound bound to host proteins were not explicitly found in the search results, studies on related glycosphingolipids, such as Globotriaosylceramide (Gb3), and their complexes with bacterial toxins like Shiga toxin B subunit highlight the power of this technique. nih.govacs.org The crystal structures of the Shiga-like toxin I B-pentamer complexed with a Gb3 trisaccharide analogue have been reported, revealing the binding sites and providing a structural basis for understanding toxin-glycan interactions. acs.org These studies demonstrate how X-ray crystallography can elucidate the precise atomic interactions between glycans and proteins, which is directly applicable to understanding this compound-protein complexes.

Cell Biology Techniques for Functional Elucidation

Cell biology techniques are essential for examining the cellular context of this compound expression and its functional consequences.

Flow Cytometry for Cell Surface Glycan Expression Analysis

Flow cytometry is a widely used technique to quantify the expression of glycosphingolipids, including globo-series glycolipids like this compound, on the surface of cells. mdpi.comspringernature.comnih.govpnas.orgpnas.orgscispace.comoup.comyale.edu This method allows for the analysis of large cell populations and can reveal changes in glycan expression patterns under different physiological or experimental conditions. For instance, flow cytometry has been used to demonstrate changes in the expression of globo-series glycolipids, such as SSEA3 and SSEA4 (which are related to Gb4 biosynthesis), in breast cancer cells treated with acetylated this compound. nih.govdntb.gov.ua Studies have also utilized flow cytometry to analyze the distribution of this compound (Gb4Cer) in mouse lymphoid tissues and to characterize changes in glycosphingolipid expression during human embryonic stem cell differentiation. nih.govpnas.org The technique typically involves staining cells with antibodies specific to the target glycan, followed by analysis of fluorescence intensity using a flow cytometer. yale.edunih.gov

An example of flow cytometry data showing the effect of acetylated this compound (Ac-Gb4) on the expression of SSEA3 and SSEA4 in MDA-MB-231 breast cancer cells is illustrated below.

Cell LineTreatment (Ac-Gb4 Concentration)SSEA3 Expression (Mean Fluorescence Intensity)SSEA4 Expression (Mean Fluorescence Intensity)
MDA-MB-231ControlHighHigh
MDA-MB-2310.25 mMDecreasedDecreased
MDA-MB-2311 mMMarkedly DecreasedMarkedly Decreased
MDA-MB-2314 mMSignificantly ReducedSignificantly Reduced
hTERT-HME1ControlConsistentConsistent
hTERT-HME10.25 - 4 mMConsistentConsistent

Western Blotting and Immunoprecipitation for Pathway Analysis

Western blotting and immunoprecipitation are biochemical techniques used to study protein expression levels and protein-protein interactions, respectively, which are crucial for understanding the signaling pathways influenced by this compound. Western blot analysis allows for the detection and quantification of specific proteins involved in cellular pathways downstream of this compound-mediated events. nih.govbdbiosciences.commdpi.com For instance, Western blotting has been used to investigate the modulation of signaling pathways, such as the FAK/AKT pathway, in breast cancer cells treated with acetylated this compound, revealing changes in the expression or cleavage of key proteins like FAK, AKT, and caspase-3. nih.gov

Immunoprecipitation is often used in conjunction with Western blotting to isolate specific proteins or protein complexes. mdpi.comnih.govbiorxiv.orgbiolegend.comtcichemicals.comwikipedia.orgresearchgate.net This technique can be applied to identify proteins that interact with this compound or proteins that are part of this compound-mediated signaling complexes. For example, co-immunoprecipitation experiments have been used to demonstrate the interaction between this compound (Gb4) and the epidermal growth factor receptor (EGFR), suggesting that Gb4 can form a complex with EGFR. nih.gov

A simplified representation of findings from Western blot analysis in Ac-Gb4 treated cells is shown below:

ProteinMDA-MB-231 Cells (4 mM Ac-Gb4)hTERT-HME1 Cells (4 mM Ac-Gb4)
FAK CleavageIncreasedMinimal Change
AKT ExpressionReducedConsistent
Caspase-3 ActivationIncreasedConsistent

Computational and in silico Approaches

Computational methods provide powerful tools for predicting interactions, analyzing large datasets, and gaining theoretical insights into the behavior of this compound.

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are in silico techniques used to predict the binding modes and affinities of molecules, such as this compound, with target proteins. dtic.milnih.govmdpi.comfrontiersin.org Molecular docking can suggest potential binding poses of a glycan to a protein, while MD simulations provide insights into the stability of the complex and the dynamic nature of the interaction over time. nih.govmdpi.com These methods can be used to complement experimental data and guide the design of further experiments. While specific examples of molecular docking and dynamics simulations focused solely on this compound were not prominently featured, these techniques are widely applied to study glycan-protein interactions, including those involving related glycosphingolipids. researchgate.netmdpi.comrutgers.eduaip.org For instance, computational studies, including molecular dynamics simulations, have been used to investigate the interactions of related molecules and protein-cell membrane interactions, demonstrating the applicability of these methods in understanding complex biological systems involving lipids and glycans. mdpi.comaip.orgresearchgate.netbyu.edu

Gene Expression Profiling and Bioinformatics Analysis

Gene expression profiling, often coupled with bioinformatics analysis, is used to study the transcriptional regulation of genes involved in this compound biosynthesis and metabolism, as well as to identify cellular pathways affected by altered this compound levels. Techniques like RNA sequencing (RNA-Seq) can provide comprehensive data on gene expression. nih.govgeneticsmr.org Bioinformatics tools are then used to analyze this data, identifying differentially expressed genes, performing pathway enrichment analysis, and constructing gene networks. nih.govnih.govgeneticsmr.orgmdpi.comxiahepublishing.commedsci.org This approach can reveal how the expression of glycosyltransferases and other enzymes involved in the globo-series pathway is regulated and how changes in this compound levels impact broader cellular functions. For example, bioinformatics analysis has been used to identify key genes and pathways, including glycosphingolipid biosynthesis pathways, that are associated with various biological processes and diseases. geneticsmr.orgmdpi.comxiahepublishing.commedsci.org Studies have also utilized bioinformatics tools to analyze gene expression data and identify potential regulatory mechanisms of glycosphingolipid biosynthesis genes. nih.govgeneticsmr.org

A conceptual overview of bioinformatics analysis in this compound research is presented below:

Analysis TypeInput DataOutput/Insights
Differential Gene ExpressionRNA-Seq data (treated vs. control)Genes with significantly altered expression
Pathway Enrichment AnalysisList of differentially expressed genesIdentification of biological pathways enriched with these genes (e.g., glycosphingolipid biosynthesis, signaling pathways) mdpi.comxiahepublishing.commedsci.org
Gene Network AnalysisGene expression data, interaction databasesIdentification of potential regulatory networks and key hub genes
Promoter AnalysisGene sequencesIdentification of transcription factor binding sites and regulatory elements in genes involved in Gb4 synthesis nih.govgeneticsmr.org

Emerging Research Frontiers and Unresolved Questions in Globotetraose Biology

Comprehensive Mapping of Globotetraose Interactomes

Understanding the complete set of molecules that interact with this compound is a critical area of ongoing research. These interactions, particularly with proteins and other lipids, are fundamental to Gb4's biological functions.

Studies have begun to explore Gb4's protein interactions. For instance, structural analysis of a lectin from Bauhinia forficata (BfL) in complex with this compound has provided insights into the molecular recognition properties of Gb4. pdbj.org This lectin shows high specificity for oligosaccharides and glycopeptides with terminal N-acetylgalactosamine (GalNAc), the terminal residue of Gb4. pdbj.org High-resolution crystal structures have revealed specific interactions, such as hydrogen bonds formed by Glu126 in the lectin's glycan-binding pocket with the N-acetyl group of GalNAc and the peptide amido group of related antigens. pdbj.org Such detailed structural studies enhance our understanding of carbohydrate-protein interactions involving Gb4 and can inform the design of new lectins or probes. pdbj.orgresearchgate.net

Glycan microarrays are widely used high-throughput tools for studying the interactions of glycans with glycan-binding proteins (GBPs). biorxiv.org These arrays can utilize different methods for immobilizing glycan probes, including noncovalent attachment of lipid-linked probes (neoglycolipids) and covalent attachment of amine-terminating glycan derivatives. biorxiv.org Applying these techniques to Gb4 can help map its interactions with a wide range of proteins, including antibodies, lectins, and microbial adhesins. nih.gov However, the mode of glycan presentation on the array can influence binding readouts, highlighting the need for using multiple platforms to comprehensively assess GBP specificities. biorxiv.org

Despite these advances, a comprehensive map of all molecules that interact with Gb4 in different cellular contexts and physiological states remains to be fully elucidated. Future research aims to integrate data from various high-throughput techniques to build a more complete picture of the Gb4 interactome.

Elucidation of Regulatory Networks Governing this compound Homeostasis

The precise regulation of this compound levels within cells is crucial for maintaining cellular homeostasis, and the underlying regulatory networks are still being actively investigated. Gb4 is synthesized through a specific enzymatic pathway within the globo-series glycosphingolipid biosynthesis. mdpi.com A key enzyme in this pathway is Beta-1,3-galactosyltransferase 5 (B3GALT5), which catalyzes the transfer of a galactose residue to Gb4, converting it to SSEA3. mdpi.com

Research has explored the potential of modulating Gb4 metabolism as a therapeutic strategy. For example, acetylated this compound (Ac-Gb4) has been investigated for its effects on triple-negative breast cancer cells. mdpi.comresearchgate.net Ac-Gb4 treatment was found to decrease SSEA3 and SSEA4 expression, suggesting an influence on the downstream metabolic pathway of Gb4. mdpi.com Mechanistic studies indicated that Ac-Gb4 modulates signaling pathways such as FAK and AKT, which are involved in cell survival and invasion. mdpi.com This suggests a link between Gb4 metabolism, the activity of enzymes like B3GALT5, and cellular signaling networks. mdpi.comresearchgate.net

The regulatory network governing Gb4 homeostasis likely involves transcriptional, translational, and post-translational control of the enzymes involved in its synthesis and degradation. Studies on other biological systems, such as the regulation of envelope homeostasis in Acinetobacter baumannii by the BfmRS two-component system, illustrate the complexity of such networks, involving global transcriptional regulation and modulation of biosynthetic pathways. nih.gov While research is progressing, a complete understanding of the intricate regulatory mechanisms that maintain Gb4 balance in different cell types and under varying conditions is an ongoing challenge.

Interplay between this compound and Lipid Rafts in Membrane Organization

This compound, as a glycosphingolipid, is localized within the cell membrane, and its interaction with lipid rafts is a significant area of investigation. Lipid rafts are dynamic, heterogeneous membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for organizing membrane proteins and lipids, influencing cellular signaling and trafficking. frontiersin.orgmdpi.comnih.gov

Glycosphingolipids, including components of the globo series, are important structural components of lipid rafts. mdpi.com Changes in the levels of glycosphingolipids like Gb4 and SSEA3 can affect the formation and stability of these membrane microdomains. mdpi.com The composition and organization of lipid rafts, in turn, can influence the activity of membrane proteins and downstream signaling pathways, such as the AKT pathway, which is sensitive to membrane glycosphingolipid composition and requires proper membrane organization. mdpi.com

Research on other gangliosides, such as GM1, has demonstrated their interaction with lipid rafts and their role in processes like protein aggregation and signal transduction. frontiersin.orgresearchgate.netnih.govmdpi.com These studies provide a framework for understanding how Gb4 might participate in similar membrane-组织 processes. The binding of certain proteins to gangliosides can even alter lipid raft homeostasis. nih.gov

The precise mechanisms by which Gb4 influences lipid raft organization and how its localization within these domains impacts its interactions and functions are still being explored. Understanding this interplay is crucial for deciphering Gb4's roles in various cellular processes and disease states.

Comparative Glycobiology of this compound Across Species

Investigating the presence, structure, and function of this compound across different species provides valuable evolutionary and functional insights. While glycans exhibit considerable diversity in nature, some structures are conserved across taxa, suggesting important biological roles. nih.gov

Comparative studies of glycosylation patterns, such as the N-glycans of the Thy-1 glycoprotein (B1211001) in rats, mice, and humans, have revealed both conservation and variation in glycan structures at corresponding sites despite differences in amino acid sequences. nih.gov This suggests that specific glycan structures, like those involving the globo series, may have conserved functions in certain tissues or cell types across species. nih.gov

Molecular mimicry, where microbial surface structures resemble those of mammalian cells, is also observed, particularly in pathogenic microorganisms, presumably aiding their survival in the host. nih.gov While the direct molecular mimicry of Gb4 by pathogens is an area requiring further investigation, the principle highlights the potential for interspecies interactions mediated by glycan structures.

Further comparative glycobiology studies are needed to fully understand the evolutionary history, species-specific variations, and conserved functions of this compound.

Development of Novel Research Probes and Tools for Glycan Studies

The complexity of glycan structures, including this compound, necessitates the continuous development of novel research probes and tools for their study. These tools are essential for analyzing glycan structure, biosynthesis, and interactions.

Chemical and chemoenzymatic synthesis methods are crucial for producing defined glycan structures like this compound and its derivatives for research purposes. researchgate.netscispace.comresearchgate.netresearchgate.net Enzymatic approaches, utilizing glycosyltransferases, have been successfully applied for the synthesis of this compound. researchgate.netresearchgate.netresearchgate.net Metabolically engineered bacteria, such as Escherichia coli, have also been developed as "cell factories" for the large-scale in vivo synthesis of oligosaccharides, including this compound. researchgate.netresearchgate.netucl.ac.uk

Novel glycobiology probes are being developed to facilitate the study of glycan biosynthesis and glycosylation. tocris.com These probes often incorporate functional groups, such as reactive handles for bioorthogonal chemistry or fluorophores for imaging, allowing for metabolic glycan labeling and tracking in cells. researchgate.nettocris.com For example, tri-functional linkers have been designed to create glycan probes that can be immobilized on microarray surfaces for binding studies, enabling comparisons across different array platforms. biorxiv.org

The development of glycan-recognizing probes (GRPs), including antibodies, lectins, and other proteins with carbohydrate-binding modules, is also vital for identifying and studying specific glycan sequences like those found in this compound. nih.gov These probes are used in various applications, including glycan analysis, affinity chromatography, and glycan microarrays. nih.govresearchgate.net

Continued innovation in synthetic methodologies, probe design, and analytical techniques is essential to overcome the challenges associated with studying complex glycans like this compound and to further advance the field of glycobiology.

Q & A

Q. How is globotetraose structurally characterized using mass spectrometry (MS) in current research?

this compound is identified via tandem MS (MS²) with C-type fragment ions (e.g., m/z 220, 382, 544) and cross-ring cleavage ions (e.g., 0,2A₃ at m/z 484) to confirm its HexNAc-Hex-Hex-Hex sequence and 4-substituted galactose residues. These fragments distinguish it from structural isomers like isothis compound, which lacks the 0,2A₃ ion due to differences in glycosidic linkages .

Q. What chromatographic methods are employed to separate this compound from complex glycan mixtures?

Reverse-phase liquid chromatography (RP-LC) coupled with MS is commonly used, with retention time differences (e.g., 18.8 min vs. 24.0 min for structural analogs) aiding in separation. Optimizing mobile phase gradients and column chemistry improves resolution for tetrasaccharides .

Q. How do researchers validate the purity of synthesized or isolated this compound?

Purity is assessed using high-resolution MS (HRMS) for exact mass verification and nuclear magnetic resonance (NMR) spectroscopy to confirm anomeric proton signals (e.g., α/β linkages). Quantification via HPLC with refractive index detection ensures minimal contamination from truncated glycans .

Q. What are the primary biological sources of this compound?

this compound is found in glycosphingolipids of mammalian tissues and microbial pathogens. Its extraction involves lipid extraction protocols (e.g., Folch partitioning), enzymatic release using ceramide glycanases, and subsequent purification steps .

Advanced Research Questions

Q. How can conflicting MS/MS data for this compound isomers be resolved?

Discrepancies arise from similar fragmentation patterns (e.g., shared C-type ions). Advanced strategies include:

  • Ion mobility spectrometry (IMS) to separate isomers based on collisional cross-section differences.
  • Energy-resolved MS² to differentiate fragmentation pathways under varying collision energies.
  • Synthetic standards for direct spectral comparison .

Q. What experimental designs are optimal for studying this compound-protein interactions?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD). Include negative controls (e.g., scrambled glycans) and competitive assays with free ligands. For structural insights, employ X-ray crystallography or cryo-EM with this compound-conjugated proteins .

Q. How do researchers address low yields in enzymatic synthesis of this compound?

Optimize glycosyltransferase activity via:

  • Directed evolution to enhance enzyme specificity.
  • Donor substrate engineering (e.g., modified UDP-sugars) to improve reaction kinetics.
  • One-pot multi-enzyme systems to minimize intermediate purification losses .

Q. What statistical approaches are used to analyze glycan microarray data involving this compound?

Apply hierarchical clustering to group binding profiles and principal component analysis (PCA) to reduce dimensionality. Normalize fluorescence intensity data using Z-scores and validate with bootstrap resampling to account for technical variability .

Q. How can conflicting functional data on this compound’s role in microbial adhesion be reconciled?

Discrepancies may stem from model system differences (e.g., cell lines vs. in vivo). Perform meta-analyses of published datasets with strict inclusion criteria (e.g., standardized adhesion assays) and use knockout models to isolate this compound-specific effects .

Q. What computational tools predict this compound’s conformational dynamics in solution?

Molecular dynamics (MD) simulations with GROMACS or AMBER , parameterized via glycosidic torsion angles from NMR data, model flexibility. Free energy landscapes (FELs) identify dominant conformers influencing receptor binding .

Methodological Guidance for Rigorous Research

How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question on this compound?

  • Feasible : Ensure access to glycan synthesis/isolation tools (e.g., MS, enzymes).
  • Novel : Explore understudied roles (e.g., immune modulation vs. microbial adhesion).
  • Relevant : Align with funding priorities (e.g., antibiotic resistance, glycoimmunology) .

Q. What are common pitfalls in interpreting this compound’s biological functions?

  • Overgeneralization : Assuming conserved roles across species without validation.
  • Artifact-driven conclusions : Failing to rule out endotoxin contamination in in vitro assays.
  • Neglecting glycan microheterogeneity : Variations in ceramide composition may alter function .

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